molecular formula C16H14BrN3O2S B11318100 2-(4-bromophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11318100
M. Wt: 392.3 g/mol
InChI Key: MYVLOCOYAMMNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a bromophenoxy group, a thiophene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The bromophenoxy intermediate is then coupled with the pyrazole derivative in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE
  • **2-(4-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE

Uniqueness

2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to the presence of the bromophenoxy group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C16H14BrN3O2S/c17-12-3-5-13(6-4-12)22-11-16(21)19-15-7-8-18-20(15)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,21)

InChI Key

MYVLOCOYAMMNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.